- Preparation of heteropoly acid based amphiphilic salts supported by nano oxides and their catalytic performance in the nitration of aromaticsRSC Advances, 2013, 3(7), 2197-2202,
Cas no 89-87-2 (2,4-dimethyl-1-nitrobenzene)
2,4-dimethyl-1-nitrobenzene structure
2,4-dimethyl-1-nitrobenzene
2,4-dimethyl-1-nitrobenzene Properties
Names and Identifiers
-
- 1,3-Dimethyl-4-nitrobenzene
- 1,3-Dimethyl-4-nitrobenzene~2,4-Dimethylnitrobenzene
- 4-Nitro-1,3-Dimethylbenzene
- Nitromxylene
- 2,4-Dimethy Nitrobenzene
- 2,4-Dimethylnitrobenzene
- 2,4-Dimethyl-1-nitrobenzene
- 4-Nitro-m-xylene
- NCGC00259772-01
- 4-nitro-m-xylen
- MFCD00007169
- CHEMBL3182934
- 1-Nitro-2,4-dimethylbenzene
- Q27268162
- NSC 50661
- 2,4-dimethyl-1-nitro-benzene
- DIMETHYL-4-NITROBENZENE, 1,3-
- NCGC00257013-01
- D97739
- NCGC00091290-01
- m-Xylene, 4-nitro-
- NSC50661
- AC-7422
- NSC-50661
- 2,4-Dimethyl-1-nitrobenzene, 98%
- 7EM84EUE05
- NCGC00091290-03
- 2,4-dimethyinitrobenzene
- 89-87-2
- SCHEMBL557939
- 4-nitro-m-xylol
- NCGC00091290-02
- EN300-105622
- 4-Nitro-1,3-xylene
- DTXCID605135
- Benzene,4-dimethyl-1-nitro-
- CAS-89-87-2
- CCRIS 3120
- AKOS015833322
- DTXSID2025135
- BS-18969
- EINECS 201-947-4
- 2,4-Di Methyl Nitro Benzene
- UNII-7EM84EUE05
- LS-1902
- D0272
- FT-0619241
- W-100354
- Benzene, 2,4-dimethyl-1-nitro-
- Tox21_303215
- EC 201-947-4
- Tox21_202223
- 2,4-Dimethyl-1-nitrobenzene (ACI)
- m-Xylene, 4-nitro- (6CI, 7CI, 8CI)
- NS00002448
- DB-057173
- +Expand
-
- MFCD00007169
- BBUPBICWUURTNP-UHFFFAOYSA-N
- 1S/C8H9NO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3
- [O-][N+](C1C(C)=CC(C)=CC=1)=O
- 1865656
Computed Properties
- 151.06300
- 0
- 0
- 1
- 151.063
- 11
- 153
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 45.8A^2
Experimental Properties
- 2.73480
- 45.82000
- n20/D 1.549(lit.)
- 133 mg/L (20 ºC)
- 245°C
- 7-9 °C (lit.)
- Fahrenheit: 219.2 ° f
Celsius: 104 ° c - Yellow liquid [1]
- Stable. Incompatible with strong bases, strong oxidizing agents.
- Insoluble in water, soluble in ethanol \ ether [7]
- 1.117 g/mL at 25 °C(lit.)
2,4-dimethyl-1-nitrobenzene Security Information
- GHS07
- 3
- 6.1
- S36/37
- II
- R20/21/22
- Xn
- UN 1665 6.1/PG 2
- H302
- P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P403+P233-P405-P501
- dangerous
- Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- II
- 22
- Warning
- Yes
- 6.1
2,4-dimethyl-1-nitrobenzene Customs Data
- 29042000
-
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,4-dimethyl-1-nitrobenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κ… Solvents: Water ; 3 h, 50 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Titania (acid phosphate-impregnated) Solvents: Acetic anhydride ; 0 °C; 30 min, rt; 24 h, rt
Reference
- Regioselective Nitration of m-Xylene Catalyzed by Zeolite CatalystAustralian Journal of Chemistry, 2015, 68(7), 1122-1128,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 30 min, rt; 15 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Selective oxidation of aromatic amines to nitro derivatives using potassium iodide-tert-butyl hydroperoxide catalytic systemAdvanced Synthesis & Catalysis, 2009, 351, 93-96,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Acetic anhydride , Nitric acid Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ; 10 min, rt
1.2 0.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, rt
1.2 0.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, rt
Reference
- Phosphonium ionic liquids as solvents for nitration reactions of arenesLetters in Organic Chemistry, 2005, 2(6), 550-553,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Magnesium chloride Solvents: Dimethylacetamide
Reference
- Bis(dealkoxycarbonylation) of nitroarylmalonates: a facile entry to alkylated nitro aromaticsSynthesis, 2000, (12), 1659-1661,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: 5,5-Dimethyl-1,3-dinitro-2,4-imidazolidinedione Catalysts: Ytterbium triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 h, rt → 60 °C
Reference
- Dinitro-5,5-Dimethylhydantoin: An Arene Nitration ReagentOrganic Letters, 2023, 25(25), 4605-4609,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Benzene
Reference
- Nitroacetylene equivalents. Preparation and cycloadditions of 2-phenylsulfinyl-1-nitroalkenesJournal of the Chemical Society, 1987, (10), 753-5,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Acetic anhydride , Nitric acid Catalysts: Sulfuric acid (sulfated zirconia (ZrO2), nanomaterial loaded on magnetic iron oxide (…) , Titania (sulfated titania (TiO2), nanomaterial loaded on magnetic iron oxide (F…) Solvents: Carbon tetrachloride , Water ; rt; rt → 50 °C; 1.5 h, 50 °C
Reference
Regioselective Nitration of Aromatics with Nanomagnetic Solid Superacid SO42-/ZrO2-MxOy-Fe3O4 and Its Theoretical Studies
ChemPlusChem,
2013,
78(4),
310-317
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid Catalysts: Sodium dodecylsulfonate ; rt → 30 °C; 1.5 h, 30 °C; 30 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
Regioselective nitration of aromatics under phase-transfer catalysis conditions
Catalysis Communications,
2011,
14(1),
42-47
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Acetic anhydride , Nitric acid Catalysts: Zirconium dioxide (sulfated) , Titania (sulfated) Solvents: Carbon tetrachloride , Water ; rt; rt → 50 °C; 2 h, 50 °C
Reference
Preparation, catalytic performance and theoretical study of porous sulfated binary metal oxides shell (SO42-/M1xOy-M2xOy) using pollen grain templates
Catalysis Communications,
2013,
39,
90-95
,
Synthetic Circuit 22
Reaction Conditions
1.1 Solvents: Ethylammonium nitrate ; > 1 min, rt
1.2 Reagents: Trifluoroacetic anhydride ; -5 °C; 70 min, -5 °C → rt
1.2 Reagents: Trifluoroacetic anhydride ; -5 °C; 70 min, -5 °C → rt
Reference
Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration
Journal of Organic Chemistry,
2011,
76(19),
8088-8094
,
Synthetic Circuit 23
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Benzenesulfonic acid, 2,4-dinitro-, lanthanum(3+) salt (3:1) Solvents: 1,2-Dichloroethane , Water ; 16 h, reflux
Reference
Lanthanide(III) nitrobenzenesulfonates as new nitration catalysts: The role of the metal and of the counterion in the catalytic efficiency
European Journal of Organic Chemistry,
2004,
(22),
4560-4566
,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ; 4 h, rt; 20 h, 60 °C
Reference
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Journal of Chemical Research,
2006,
(9),
549-551
,
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Reference
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
Journal of Fluorine Chemistry,
2002,
113(2),
207-209
,
2,4-dimethyl-1-nitrobenzene Raw materials
- Benzene, [(1-methyl-2-nitroethenyl)sulfinyl]-, (Z)- (9CI)
- diethyl (5-methyl-2-nitrophenyl)propanedioate
- 1,3-Butadien-1-ol, 3-methyl-, acetate, (E)-
- 2,4-dimethylaniline
2,4-dimethyl-1-nitrobenzene Preparation Products
2,4-dimethyl-1-nitrobenzene Related Literature
-
1. The rearrangement of aromatic nitro-compounds in strongly acidic mediaPeter Barrow,John V. Bullen,Andrea Dent,Timothy Murphy,John H. Ridd,Omaima Sabek J. Chem. Soc. Chem. Commun. 1986 1649
-
2. Electrophilic aromatic substitution. Part 27. Chemical selectivities disguised by mass diffusion. Part 6. The kinetics of nitration in aqueous sulphuric acid of durene (1,2,4,5-tetramethylbenzene), nitrodurene, and nitroprehnitene (nitro-1,2,3,4-tetramethylbenzene). A comparison of the rates of nitration of methylnitrobenzenes in aqueous sulphuric acid with the corresponding rates from mixing–disguised nitrations with nitronium hexafluorophosphate in nitromethane based on a theoretical mixing–reaction modelAjay K. Manglik,Roy B. Moodie,Kenneth Schofield,Erol Dedeoglu,Andreas Dutly,Paul Rys J. Chem. Soc. Perkin Trans. 2 1981 1358
-
Aleksandr A. Sapianik,Mikhail A. Kiskin,Konstantin A. Kovalenko,Denis G. Samsonenko,Danil N. Dybtsev,Nathalie Audebrand,Yaguang Sun,Vladimir P. Fedin Dalton Trans. 2019 48 3676
-
4. 459. Purpurogallin. Part VIII. Nitration and nitrosation of β-methyltropoloneRobert D. Haworth,Phillip R. Jefferies J. Chem. Soc. 1951 2067
-
5. The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acidJohn V. Bullen,John H. Ridd,Omaima Sabek J. Chem. Soc. Perkin Trans. 2 1990 1681
-
6. 459. Purpurogallin. Part VIII. Nitration and nitrosation of β-methyltropoloneRobert D. Haworth,Phillip R. Jefferies J. Chem. Soc. 1951 2067
-
7. NotesJ. W. Cook,Leon Hunter,R. Schoental,A. Audsley,F. R. Goss,G. Baddeley,W. R. Boon,G. R. Clemo,H. Koeing,D. H. R. Barton,G. A. Schmeidler,Herbert H. Hodgson,John Ratcliffe J. Chem. Soc. 1949 S228
-
8. Kinetics and mechanism of nitrosation of toluene, o-xylene, and m-xylene in trifluoroacetic acid, or in acetic–sulfuric acid mixtures, under nitric oxideJohn H. Atherton,Roy B. Moodie,Darren R. Noble J. Chem. Soc. Perkin Trans. 2 1999 699